1-Phenyl-1H-imidazole-4-carboximidamide
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Overview
Description
1-Phenyl-1H-imidazole-4-carboximidamide is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Phenyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Scientific Research Applications
1-Phenyl-1H-imidazole-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-4-carboximidamide can be compared with other phenylimidazoles, such as:
4-Phenyl-1H-imidazole: Similar in structure but differs in the position of the phenyl group.
2-Phenyl-1H-imidazole: Another structural isomer with the phenyl group at a different position.
1-(4-Hydroxyphenyl)imidazole: Contains a hydroxyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-phenylimidazole-4-carboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H3,11,12) |
InChI Key |
BGAUQBQDOPCKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N |
Origin of Product |
United States |
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